molecular formula C13H20O2 B14558631 Phenol, 4-sec-hexyl-3-methoxy- CAS No. 62125-20-6

Phenol, 4-sec-hexyl-3-methoxy-

Cat. No.: B14558631
CAS No.: 62125-20-6
M. Wt: 208.30 g/mol
InChI Key: VECSQTATKXAVAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-sec-hexyl-3-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol is reacted with a sec-hexyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of Phenol, 4-sec-hexyl-3-methoxy- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-sec-hexyl-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Phenol, 4-sec-hexyl-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-sec-hexyl-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and sec-hexyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-methoxy-3-methyl-: Similar structure with a methoxy group at the 4-position and a methyl group at the 3-position.

    Phenol, 4-sec-butyl-3-methoxy-: Similar structure with a sec-butyl group instead of a sec-hexyl group.

Uniqueness

Phenol, 4-sec-hexyl-3-methoxy- is unique due to the presence of the sec-hexyl group, which imparts distinct steric and electronic effects compared to other similar compounds

Properties

CAS No.

62125-20-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-hexan-2-yl-3-methoxyphenol

InChI

InChI=1S/C13H20O2/c1-4-5-6-10(2)12-8-7-11(14)9-13(12)15-3/h7-10,14H,4-6H2,1-3H3

InChI Key

VECSQTATKXAVAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

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